molecular formula C20H24O7 B1423151 4-Methoxyphenyl 3-O-Benzyl-beta-D-galactopyranoside CAS No. 383905-60-0

4-Methoxyphenyl 3-O-Benzyl-beta-D-galactopyranoside

Cat. No.: B1423151
CAS No.: 383905-60-0
M. Wt: 376.4 g/mol
InChI Key: CZPFTCBIXZWFIZ-VYJAJWGXSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The systematic name 4-methoxyphenyl 3-O-benzyl-β-D-galactopyranoside reflects its structural components with precision. According to IUPAC conventions, the parent sugar is identified as β-D-galactopyranose, where the pyranose ring adopts a six-membered oxygen-containing cyclic structure. The numbering begins at the anomeric carbon (C1), with the β-configuration indicating that the hydroxyl group at C1 is oriented axially in the chair conformation.

The substituents are specified as follows:

  • 3-O-benzyl : A benzyl ether group (-O-CH₂C₆H₅) is attached to the oxygen atom at the C3 position of the galactopyranose ring.
  • 4-methoxyphenyl : The aglycone (non-carbohydrate component) is a phenyl group substituted with a methoxy (-OCH₃) group at the para (4-) position.

The full IUPAC name, (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)-4-(phenylmethoxy)oxane-3,5-diol , explicitly denotes the stereochemistry at each chiral center (C2–C5) and the anomeric carbon (C1). This nomenclature aligns with PubChem entries (CID 53384332 and 76030754), which confirm the compound’s registry and structural validation.

Molecular Geometry and Stereochemical Features

The galactopyranose ring adopts the 4C₁ chair conformation , as predicted by molecular mechanics calculations and X-ray crystallographic data of related galactopyranosides. In this conformation:

  • The benzyl group at C3 occupies an equatorial position , minimizing steric hindrance with axial substituents.
  • The 4-methoxyphenyl aglycone at C1 is oriented axially due to the β-anomeric configuration, which is stabilized by the anomeric effect (Figure 1).
Position Substituent Orientation Role in Stability
C1 4-Methoxyphenyl Axial Anomeric effect
C2 Hydroxyl Axial Hydrogen bonding
C3 Benzyl Equatorial Steric minimization
C4 Hydroxyl Equatorial Solvent interaction
C5 Hydroxymethyl Equatorial Chair conformation stability

The stereochemical integrity of the molecule is maintained by the rigid pyranose ring, with all hydroxyl groups participating in intramolecular hydrogen bonds. For instance, the axial hydroxyl at C2 forms a hydrogen bond with the equatorial hydroxyl at C3, further stabilizing the 4C₁ conformation. Comparative infrared (IR) and nuclear magnetic resonance (NMR) studies of analogous galactopyranosides confirm these interactions, as seen in the downfield shifts of hydroxyl protons in D₂O.

Comparative Analysis with Related Benzylated Galactopyranosides

4-Methoxyphenyl 3-O-benzyl-β-D-galactopyranoside belongs to a broader class of benzyl-protected galactopyranosides , which are critical intermediates in glycosylation reactions. Key structural analogs include:

  • Benzyl 3,4,6-tri-O-benzyl-β-D-galactopyranoside (CAS 61820-04-0):

    • Features benzyl groups at C3, C4, and C6, enhancing lipophilicity for organic-phase reactions.
    • The absence of a 4-methoxyphenyl group reduces steric bulk, making it more reactive in glycosylations.
  • Methyl 3-O-benzyl-β-D-galactopyranoside (CAS 81371-53-1):

    • Lacks the 4-methoxyphenyl aglycone, replacing it with a methyl group.
    • Exhibits higher solubility in polar solvents (e.g., DMSO, MeOH) due to reduced aromaticity.
  • Benzyl β-D-galactopyranoside (CAS 14897-46-2):

    • Unprotected hydroxyl groups at C2, C3, and C4 increase hydrogen-bonding capacity.
    • Less stable under acidic conditions compared to benzylated derivatives.

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Profile
4-Methoxyphenyl 3-O-benzyl-β-D-galacto C₂₀H₂₄O₇ 376.4 3-O-benzyl, 4-methoxyphenyl Moderate in CHCl₃, DMF
Benzyl 3,4,6-tri-O-benzyl-β-D-galacto C₂₇H₃₀O₆ 450.5 3,4,6-tri-O-benzyl High in THF, DCM
Methyl 3-O-benzyl-β-D-galacto C₁₄H₂₀O₆ 284.3 3-O-benzyl, methyl aglycone High in DMSO, MeOH

The 4-methoxyphenyl group in the target compound introduces unique electronic effects:

  • The methoxy group donates electron density via resonance, stabilizing the glycosidic bond against acid hydrolysis.
  • The bulky benzyl and 4-methoxyphenyl groups hinder enzymatic degradation by glycosidases, making the compound valuable in glycoconjugate synthesis.

In contrast, triply benzylated derivatives (e.g., Benzyl 3,4,6-tri-O-benzyl-β-D-galactopyranoside) prioritize synthetic utility in multi-step glycosylations, where sequential deprotection is required. The target compound’s balance between stability and reactivity positions it as a versatile intermediate in carbohydrate chemistry.

Figure 1: Chair conformation of 4-methoxyphenyl 3-O-benzyl-β-D-galactopyranoside. The β-anomeric configuration places the 4-methoxyphenyl group axially, while the benzyl group at C3 adopts an equatorial position. Hydrogen bonds between C2–OH and C3–OH stabilize the 4C₁ conformation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S,4S,5S,6S)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)-4-phenylmethoxyoxane-3,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O7/c1-24-14-7-9-15(10-8-14)26-20-18(23)19(17(22)16(11-21)27-20)25-12-13-5-3-2-4-6-13/h2-10,16-23H,11-12H2,1H3/t16-,17-,18-,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPFTCBIXZWFIZ-VYJAJWGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)OCC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)O[C@H]2[C@H]([C@H]([C@H]([C@@H](O2)CO)O)OCC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693679
Record name 4-Methoxyphenyl 3-O-benzyl-alpha-L-allopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383905-60-0
Record name 4-Methoxyphenyl 3-O-benzyl-alpha-L-allopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Methoxyphenyl 3-O-benzyl-beta-D-galactopyranoside (MGBG) is a glycoside compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H24_{24}O7_7
  • Molecular Weight : Approximately 376.405 g/mol
  • Structural Features : Contains a benzyl group and a 4-methoxyphenyl moiety attached to a beta-D-galactopyranoside unit.

The compound's structure contributes to its reactivity and interaction with various biological targets, making it a significant subject for research.

1. Glycosyltransferase Substrate

MGBG serves as a substrate for glycosyltransferases, enzymes that transfer sugar moieties to different molecules. This property allows researchers to study the specificity and activity of these enzymes in galactose metabolism and glycosylation pathways .

2. Anti-inflammatory and Antioxidant Properties

Research indicates that MGBG exhibits notable anti-inflammatory and antioxidant activities. These effects are crucial for potential therapeutic applications in treating metabolic disorders and cancer. The compound may modulate cellular signaling pathways, influencing inflammation and oxidative stress responses.

3. Interaction with Biological Targets

Preliminary studies suggest that MGBG interacts with specific enzymes involved in metabolic pathways, potentially modulating their activity. This interaction could have implications for drug development, particularly in designing glycosylated drugs that enhance bioavailability and efficacy .

MGBG's biological activity is primarily attributed to its ability to inhibit certain phosphatases, which play vital roles in cellular signaling and metabolism. The inhibition of these enzymes can lead to altered metabolic processes, making MGBG a candidate for further investigation in therapeutic contexts.

1. Drug Development

MGBG is being explored as an intermediate in synthesizing glycosylated drugs. Its structural properties may enhance the bioavailability of these drugs, making them more effective .

2. Biochemical Research

The compound is utilized in studies investigating carbohydrate-protein interactions, aiding researchers in understanding cellular processes and disease mechanisms .

3. Food Industry

MGBG has potential applications as a natural flavor enhancer or sweetener, providing an alternative to synthetic additives .

4. Cosmetic Formulations

Due to its moisturizing benefits, MGBG may be beneficial in developing skin-care products, improving product stability .

Case Studies

Several studies have highlighted the biological activity of MGBG:

  • Study on Anti-inflammatory Effects : A study indicated that MGBG significantly reduced nitric oxide production in RAW 264.7 macrophages, showcasing its anti-inflammatory potential .
  • Antioxidant Activity Assessment : In vitro assays demonstrated that MGBG effectively scavenged free radicals, suggesting its role as a potent antioxidant agent .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
4-Methoxyphenyl 2,3,6-Tri-O-benzyl-beta-D-galactopyranosideContains three benzyl groupsGreater hydrophobicity may enhance bioavailability
Phenyl beta-D-galactopyranosideLacks methoxy and benzyl substituentsSimpler structure with different biological properties
Benzyl beta-D-galactopyranosideOnly contains one benzyl groupLess complex, potentially differing activity profile

Each compound presents unique characteristics that differentiate them from MGBG concerning their biological activities and potential applications in research and medicine .

Scientific Research Applications

Pharmaceutical Development

The compound is extensively studied for its potential therapeutic properties, particularly in drug development. It serves as a valuable intermediate in synthesizing glycosylated drugs, enhancing their bioavailability and efficacy. Notably, research indicates that it possesses anticancer , anti-inflammatory , and antiviral properties.

Case Study: Anticancer Activity

In vitro studies using human cancer cell lines such as MDA-MB-231 demonstrated that treatment with 4-Methoxyphenyl 3-O-Benzyl-beta-D-galactopyranoside resulted in a significant decrease in cell viability and an increase in apoptotic markers. In vivo studies also indicated reduced tumor size in xenograft models of breast cancer, suggesting its potential as a therapeutic agent against cancer .

Biochemical Research

This compound is utilized in biochemical research to investigate carbohydrate-protein interactions, which are crucial for understanding cellular processes and disease mechanisms. Its ability to form stable glycosidic linkages allows for selective modification of hydroxyl groups, making it an indispensable tool in glycoscience research.

Natural Product Synthesis

This compound acts as a key intermediate in the synthesis of complex natural products. Researchers leverage its unique structural properties to create compounds with specific biological activities.

Synthesis Example

In synthetic chemistry, this compound has been used as a building block for the production of more complex glycosides and glycoconjugates, facilitating the exploration of novel therapeutic agents .

Cosmetic Formulations

Due to its unique chemical structure, this compound is being evaluated for use in cosmetic products. Its properties may enhance skin health and stability in formulations, potentially offering moisturizing benefits .

Food Industry Applications

The compound may also find applications within the food industry as a flavor enhancer or preservative. Its natural properties could contribute to developing new food products with enhanced sensory qualities .

Analytical Chemistry

In analytical chemistry, this compound is employed in chromatographic techniques for separating and identifying complex mixtures, aiding quality control and research applications .

Data Summary Table

Application AreaKey Insights
Pharmaceutical DevelopmentAnticancer, anti-inflammatory, antiviral properties; significant reduction of tumor size in models
Biochemical ResearchInvestigates carbohydrate-protein interactions; inhibits enzymes related to inflammation
Natural Product SynthesisKey intermediate for synthesizing complex natural products
Cosmetic FormulationsPotential benefits for skin health; improves product stability
Food IndustryExplored as a flavor enhancer or preservative
Analytical ChemistryUsed in chromatographic techniques for quality control

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural and functional attributes of 4-Methoxyphenyl 3-O-Benzyl-beta-D-galactopyranoside with analogous glycosides:

Compound Name CAS/Ref Sugar Moiety Protective Groups Substitution Positions Aglycone Key Applications
This compound 383905-60-0 Galactose Benzyl (3-O) 3-O 4-Methoxyphenyl Oligosaccharide synthesis
Methyl 2,3,6-tri-O-Benzoyl-beta-D-galactopyranoside - Galactose Benzoyl (2,3,6-O) 2,3,6-O Methyl Glycosyl donor in esterification
Benzyl 4,6-O-Benzylidene-beta-D-glucopyranoside - Glucose Benzylidene (4,6-O) 4,6-O Benzyl Glycan array preparation
Methyl 6-O-(4-Methoxybenzoyl)-alpha-D-glucopyranoside - Glucose 4-Methoxybenzoyl (6-O) 6-O Methyl Antimicrobial agent synthesis
4-Methoxyphenyl 2,3,6-tri-O-Benzyl-beta-D-galactopyranoside 869107-36-8 Galactose Benzyl (2,3,6-O) 2,3,6-O 4-Methoxyphenyl Glycoconjugate intermediates

Key Comparative Findings

Protective Group Stability and Reactivity
  • Benzyl vs. Benzoyl: The benzyl group in the target compound offers superior stability under acidic conditions compared to acetyl or benzoyl groups, which hydrolyze readily under basic conditions . For example, methyl 2,3,6-tri-O-benzoyl-beta-D-galactopyranoside requires mild base treatment for deprotection, whereas the benzyl group in the target compound necessitates hydrogenolysis or strong acids (e.g., BCl₃) for removal .
  • Benzylidene Acetals: Compounds like benzyl 4,6-O-benzylidene-beta-D-glucopyranoside utilize cyclic acetals for dual hydroxyl protection, enabling regioselective reactions. However, benzylidene groups are less stable than ethers in prolonged acidic environments.
Substitution Position Effects
  • 3-O vs. 6-O Substitution: The 3-O-benzyl group in the target compound directs glycosylation to the 4 or 6 positions, whereas 6-O-protected analogs (e.g., methyl 6-O-(4-methoxybenzoyl)-alpha-D-glucopyranoside ) prioritize reactivity at the 2 or 3 positions. This positional selectivity is critical for synthesizing branched oligosaccharides .
Aglycone Influence
  • 4-Methoxyphenyl vs. Methyl/Benzyl : The 4-methoxyphenyl aglycone enhances solubility in organic solvents compared to methyl or benzyl groups, which are more lipophilic. This property is advantageous in coupling reactions requiring polar aprotic solvents .

Preparation Methods

Starting Material and Initial Protection

The synthesis often begins with 4-methoxyphenyl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside or its alpha-anomer as the precursor. This fully acetylated glycoside protects all hydroxyl groups, allowing selective manipulation.

  • Deacetylation: Sodium methoxide in methanol is employed to remove acetyl groups selectively, yielding the free hydroxyl groups necessary for subsequent functionalization.
  • Selective Protection: The 3-OH group is selectively benzylated. This is typically achieved by first forming a stannylene acetal intermediate between the 3-OH and 4-OH groups, which directs benzylation specifically to the 3-OH position using benzyl bromide and a base such as sodium hydride or sodium hydroxide.

Benzylation of the 3-OH Group

The benzylation step is critical and involves:

  • Formation of a stannylene acetal intermediate by treating the deacetylated glycoside with dibutyltin oxide in anhydrous conditions.
  • Addition of benzyl bromide to selectively benzylate the 3-OH group.
  • The reaction is generally carried out under reflux in anhydrous solvents like toluene or DMF.
  • This step yields 4-methoxyphenyl 3-O-benzyl-beta-D-galactopyranoside with high regioselectivity and stereochemical control.

Stereoselective Glycosylation (If Applicable)

In some synthetic routes, the glycosylation step involves coupling a suitably protected galactose donor with 4-methoxyphenol to form the 4-methoxyphenyl glycoside. The stereoselectivity for the beta-anomer is controlled by:

  • Using glycosyl donors such as trichloroacetimidates or thioglycosides.
  • Employing promoters like trifluoromethanesulfonic acid (TfOH) or other Lewis acids.
  • Reaction conditions are optimized to favor beta-glycosidic bond formation.

Final Deprotection and Purification

  • After benzylation, any remaining protecting groups are removed under mild conditions to avoid cleavage of the benzyl ether.
  • Purification is typically performed by chromatographic techniques such as silica gel column chromatography.
  • The final compound is characterized by NMR spectroscopy, confirming the beta configuration and substitution pattern.

Representative Synthetic Scheme (Summary Table)

Step Reaction Type Reagents/Conditions Outcome Yield (%)
1 Deacetylation Sodium methoxide in MeOH Removal of acetyl groups ~90
2 Formation of stannylene acetal Dibutyltin oxide, reflux in toluene Intermediate for selective benzylation Quantitative
3 Benzylation Benzyl bromide, NaH or NaOH, reflux Selective 3-O-benzylation 70-85
4 Final deprotection Mild acidic or basic conditions Removal of any residual protecting groups 85-95
5 Purification Silica gel chromatography Pure this compound Variable

Research Findings and Optimization Notes

  • Selective Benzylation: The use of stannylene acetal intermediates is crucial for regioselectivity, as direct benzylation often leads to mixtures of products.
  • Stereoselectivity: The beta-anomer is favored by the choice of glycosyl donor and reaction conditions, with triflate promoters enhancing beta-selectivity.
  • Yield Optimization: Reaction times, temperature, and solvent choice significantly influence yields and purity. For example, benzylation yields improve with anhydrous conditions and careful control of stoichiometry.
  • Purity Confirmation: NMR (1H and 13C), mass spectrometry, and sometimes X-ray crystallography confirm the structure and stereochemistry of the final product.

Additional Preparation Considerations

  • Stock Solution Preparation: For research applications, stock solutions of this compound are prepared at various molarities (1 mM, 5 mM, 10 mM) by dissolving precise amounts in solvents such as DMSO or aqueous buffers, as outlined in preparation tables for experimental use.
  • Solubility: The compound is soluble in DMSO and can be formulated with co-solvents like PEG300, Tween 80, or corn oil for biological assays.
  • Safety: Standard laboratory precautions for handling glycosides and organic solvents apply.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Methoxyphenyl 3-O-Benzyl-beta-D-galactopyranoside, and what key protecting groups are employed in its preparation?

  • Methodological Answer : The compound is typically synthesized via regioselective glycosylation using benzyl groups as temporary protecting agents. For example:

  • Step 1 : Protect the galactopyranose hydroxyl groups using benzyl bromide under anhydrous conditions (e.g., N,N-dimethylformamide with sodium hydride) to prevent undesired side reactions .
  • Step 2 : Couple the protected galactose derivative with a 4-methoxyphenyl aglycon via trichloroacetimidate or bromide-mediated glycosylation .
  • Step 3 : Deprotect benzyl groups via hydrogenolysis (Pd/C, H₂) to yield the final product .
    • Key Protecting Groups : Benzyl (for hydroxyl protection), acetyl (for transient masking during intermediate steps), and isopropylidene (for stereochemical control) .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use ¹H, ¹³C, and 2D experiments (HSQC, HMBC) to confirm glycosidic linkages and benzyl group positions. For example, the benzyl protons appear as aromatic multiplet signals at ~7.3 ppm in ¹H NMR .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., exact mass 376.131 Da) and fragmentation patterns .
  • Purity Analysis : HPLC with UV detection (λ = 254–280 nm) or charged aerosol detection (CAD) ensures >95% purity .

Advanced Research Questions

Q. How can researchers address challenges in achieving regioselective benzylation during the synthesis of this compound?

  • Methodological Answer :

  • Regioselective Protection : Use steric hindrance or directing groups. For instance, temporary 4,6-O-benzylidene protection directs benzylation to the 3-OH position, as seen in similar galactopyranosides .
  • Kinetic vs. Thermodynamic Control : Adjust reaction temperature and solvent polarity (e.g., DMF for high solubility vs. dichloromethane for slower kinetics) to favor desired regiochemistry .
  • Monitoring : Real-time TLC or in situ IR spectroscopy tracks reaction progress to optimize selectivity .

Q. What methodologies are suitable for studying the binding interactions of this compound with lectins or carbohydrate-binding proteins?

  • Methodological Answer :

  • Fluorescence Quenching : Use analogs like 4-methylumbelliferyl galactopyranoside (similar structure) to measure binding constants (Ka). For example, fluorescence polarization or quenching studies with lectins (e.g., Momordica charantia lectin) reveal hydrophobic binding pockets .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess enthalpy-driven vs. entropy-driven interactions .
  • Competitive Assays : Displace fluorescent ligands (e.g., lactose) to determine inhibitory constants (Ki) and specificity .

Q. How does the 3-O-benzyl group influence the stability and reactivity of this compound in enzymatic hydrolysis studies?

  • Methodological Answer :

  • Enzymatic Resistance : The benzyl group sterically hinders glycosidase activity (e.g., β-galactosidase), making the compound resistant to hydrolysis. Compare hydrolysis rates with non-benzylated analogs .
  • Substrate Mimetics : Use the compound to probe enzyme active-site topology via X-ray crystallography or molecular docking simulations .
  • Stability Testing : Monitor degradation in buffer solutions (pH 4–8) at 37°C using LC-MS to assess hydrolytic stability .

Data Contradictions and Resolution

  • Synthetic Route Variability : and describe divergent protecting group strategies (e.g., benzylidene vs. isopropylidene). Resolve by testing both methods for yield and scalability in target applications.
  • Binding Constants : Fluorescence studies ( ) report Ka values ranging from 1.96 × 10⁴ M⁻¹ to 2.4 × 10⁴ M⁻¹ for similar compounds. Validate using orthogonal techniques (e.g., ITC) to reconcile discrepancies.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxyphenyl 3-O-Benzyl-beta-D-galactopyranoside
Reactant of Route 2
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4-Methoxyphenyl 3-O-Benzyl-beta-D-galactopyranoside

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